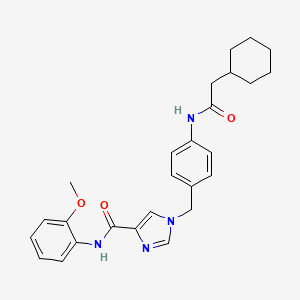![molecular formula C26H21N3O4 B2831247 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-95-6](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains two tolyl groups, which are functional groups related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The tolyl groups in this compound appear to be in the para (p-tolyl) and meta (m-tolyl) positions .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions. Tolyl groups are often involved in reactions such as Williamson etherification or C-C coupling .Scientific Research Applications
Anticancer Activity
The synthesis of certain derivatives related to the core structure mentioned has been explored for their potential anticancer properties. For instance, a study on the design and synthesis of certain derivatives demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).
Imaging Applications
Derivatives of the compound have also been investigated for their use in imaging applications, particularly in positron emission tomography (PET) to image neuroinflammatory processes. For example, DPA-714, a closely related compound, has been synthesized and evaluated for its binding affinity to the translocator protein (18 kDa), a marker of neuroinflammation, demonstrating its utility in in vivo neuroinflammation PET imaging (Damont et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with m-toluidine to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "acetic anhydride", "sodium acetate", "m-toluidine", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde in the presence of acetic anhydride and sodium acetate to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Dissolve 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide in ethanol and add m-toluidine. Heat the mixture under reflux for several hours to form the final product.", "Step 3: Isolate the product by filtration and wash with chloroform. Purify the product by recrystallization from ethanol.", "Step 4: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 5: Adjust the pH of the product using sodium hydroxide or hydrochloric acid to obtain the desired salt form." ] } | |
CAS RN |
877656-95-6 |
Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.471 |
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-16-10-12-19(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)33-24)28(26(29)32)15-22(30)27-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
NHUOTTPCSQFKLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




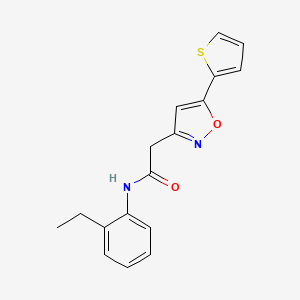
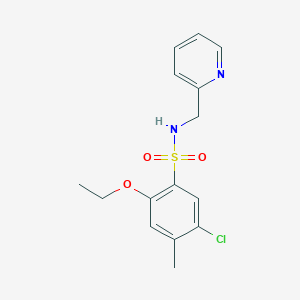
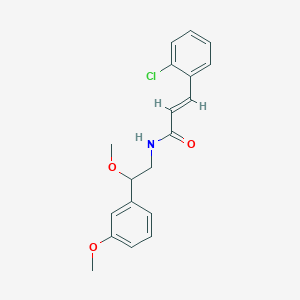
![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)
![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)
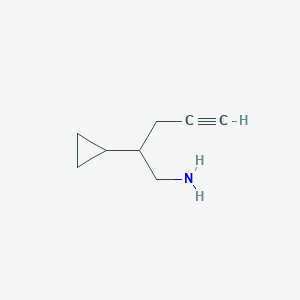
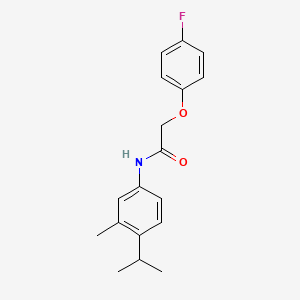

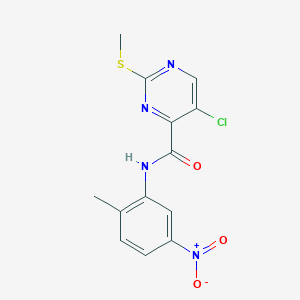
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)
